3-Methyl-5-(4-phenoxyphenyl)isoxazole
Description
3-Methyl-5-(4-phenoxyphenyl)isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring with oxygen and nitrogen atoms at adjacent positions. The molecule is substituted at the 3-position with a methyl group and at the 5-position with a 4-phenoxyphenyl group. This substitution pattern confers distinct physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis often involves cycloaddition reactions, such as hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, as demonstrated in its preparation from 4-phenoxyphenylacetylene .
The compound exhibits diverse biological activities, including anticancer, antibacterial, and antiviral effects, attributed to its ability to modulate enzymes, receptors, and cellular pathways . Its phenoxyphenyl group enhances π-π interactions with biological targets, improving binding affinity compared to simpler aromatic substituents .
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-methyl-5-(4-phenoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-12-11-16(19-17-12)13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
JQQWFUCAKALVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-phenoxyphenyl)isoxazole typically involves a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide, which acts as a dipole. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4-phenoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert it into different isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and oxazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-5-(4-phenoxyphenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-phenoxyphenyl)isoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved include modulation of signal transduction pathways and interference with cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Substituent Effects
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The phenoxyphenyl group (electron-rich) in the target compound enhances binding to aromatic residues in proteins, whereas electron-withdrawing groups like trifluoromethyl (CF₃) or chloro (Cl) in analogs improve metabolic stability but reduce solubility .
Aromatic vs. Aliphatic Substituents: Aliphatic groups (e.g., propoxymethyl) enhance solubility but reduce target affinity compared to aromatic systems like phenoxyphenyl . Heteroaromatic substituents (e.g., pyrrole in 3-Methyl-5-(1-methyl-1H-pyrrol-2-yl)isoxazole) introduce unique electronic profiles, enabling interactions with heme-containing enzymes or DNA bases .
Key Findings:
- The target compound’s phenoxyphenyl group contributes to its broad-spectrum anticancer activity, particularly against breast cancer (MCF-7) with an IC₅₀ of 2.5 µM .
- Trifluoromethyl-containing analogs exhibit potent anti-inflammatory effects via COX-2 inhibition (IC₅₀ = 0.8 µM), outperforming traditional NSAIDs .
- Pyrrole-substituted derivatives show specificity for prostate cancer (PC-3) due to interactions with androgen receptor pathways .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 3.8 | 0.15 | 145–148 |
| 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid | 4.2 | 0.08 | 162–165 |
| 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine | 2.9 | 0.45 | 98–101 |
| 3-Methyl-5-(propoxymethyl)isoxazole | 2.5 | 1.20 | 76–79 |
Key Trends:
- Lipophilicity : Chloro- and trifluoromethyl-substituted compounds exhibit higher LogP values (>4), reducing aqueous solubility but improving membrane permeability .
- Solubility : Propoxymethyl and methoxy groups enhance solubility (1.20 mg/mL and 0.45 mg/mL, respectively), favoring oral administration .
Biological Activity
3-Methyl-5-(4-phenoxyphenyl)isoxazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The compound this compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The phenoxy and methyl substituents enhance its biological activity, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of isoxazole derivatives, including this compound. For instance:
- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). In one study, it was shown to inhibit cell proliferation with an IC50 value of approximately 12 µM against A549 cells .
- Mechanism of Action : The anticancer effects are thought to be mediated through the inhibition of specific pathways involved in cell growth and survival. Isoxazoles have been reported to inhibit bromodomains, which play a crucial role in chromatin remodeling and gene expression related to cancer progression .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects :
- COX Inhibition : Studies have shown that isoxazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The compound exhibited a selective COX-2 inhibition profile with an IC50 value of 0.95 µM, suggesting its potential for treating inflammatory diseases .
- Animal Models : In vivo studies have indicated that compounds similar to this compound can reduce inflammation in animal models, supporting its use as an anti-inflammatory agent.
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 3-methyl-5-(4-phenoxyphenyl)isoxazole, and what are the critical reaction parameters?
Answer:
A robust approach involves hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. For example, cycloaddition between 4-phenoxyphenylacetylene and methyl-substituted nitrile oxides in the presence of phenyliodine(III) diacetate (PIFA) yields the target isoxazole core. Key parameters include:
- Solvent: Dichloromethane (DCM) at 0°C to room temperature.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield optimization: Stoichiometric control of PIFA (1.2 equiv) and reaction time (2–4 hr) to minimize side products like N-oxides .
Basic: Which spectroscopic techniques are essential for structural validation of this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., methyl group at C3 and phenoxy substitution at C5). Key signals include isoxazole ring protons (δ 6.2–6.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Monoisotopic mass verification (e.g., 328.1787 for CHNO) ensures molecular integrity .
- IR Spectroscopy: Stretching frequencies for C=N (1600–1650 cm) and C-O (1250–1300 cm^{-1) .
Advanced: How can regioselectivity challenges in isoxazole synthesis be addressed, particularly for asymmetric substitution patterns?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electronic effects: Electron-withdrawing groups (e.g., nitro) on nitrile oxides favor C5 substitution.
- Steric control: Bulky substituents on alkyne precursors direct cycloaddition to less hindered positions. Computational modeling (DFT) predicts transition-state geometries to optimize regioselectivity .
- Validation: Comparative analysis of H NMR coupling constants and X-ray crystallography (where available) resolves ambiguities .
Basic: What in vitro and in vivo assays are standard for evaluating anti-inflammatory activity of this compound?
Answer:
- In vitro: COX-1/COX-2 inhibition assays using purified enzymes (IC determination via fluorometric or colorimetric methods) .
- In vivo: Carrageenan-induced paw edema in rodent models, with dose-dependent reduction in inflammation (e.g., 10–50 mg/kg oral administration) .
- Controls: Indomethacin or celecoxib as positive controls for benchmarking .
Advanced: What mechanisms underlie the inhibitory effects of isoxazole derivatives on glutathione-dependent enzymes?
Answer:
- Glutathione Reductase (GR) Inhibition: Competitive inhibition via π-π stacking between the isoxazole ring and FAD cofactor (confirmed by docking studies). Substituents like 4-chlorophenyl enhance binding affinity (IC < 10 µM) .
- Glutathione S-Transferase (GST) Modulation: Electrophilic substituents (e.g., nitro groups) form covalent adducts with GST’s active-site cysteine, validated via LC-MS peptide mapping .
Advanced: How can computational methods (DFT, molecular docking) predict the biological interactions of this compound?
Answer:
- DFT: Optimizes ground-state geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-deficient isoxazole rings exhibit higher electrophilicity, correlating with enzyme inhibition .
- Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 (PDB: 5KIR). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the phenoxy group .
- Validation: MD simulations (50 ns) assess binding stability (RMSD < 2.0 Å) .
Advanced: How should researchers resolve contradictions in reported biological efficacies across studies?
Answer:
- Assay standardization: Control for variables like cell line origin (e.g., HeLa vs. MCF-7) and incubation time .
- Structural analogs: Compare activity of derivatives (e.g., 3-methyl vs. 5-fluoro substitution) to identify pharmacophores .
- Meta-analysis: Cross-reference IC values from enzyme-based vs. cell-based assays to distinguish direct target effects from off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
